N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of dyes and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s structure allows it to bind to certain receptors or enzymes, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: Known for their anti-inflammatory properties.
2-methylbenzothiazole derivatives: Evaluated for their antimicrobial and anticancer activities.
N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide stands out due to its unique combination of a benzothiazole ring and a dioxine moiety, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c1-19-8-2-3-9-11(6-8)20-13(14-9)15-12(16)10-7-17-4-5-18-10/h2-3,6-7H,4-5H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOCSJCYNCDTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.